methyl 5-({[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-1,2,3-thiadiazole-4-carboxylate
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Overview
Description
Methyl 5-({[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-1,2,3-thiadiazole-4-carboxylate is a complex organic compound that belongs to the class of chromen derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a chromen moiety, a thiadiazole ring, and various functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-({[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-1,2,3-thiadiazole-4-carboxylate typically involves multiple steps:
Formation of the Chromen Moiety: The chromen core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Introduction of the Thiadiazole Ring: The thiadiazole ring can be introduced via cyclization reactions involving thiosemicarbazides and carboxylic acids or their derivatives.
Coupling Reactions: The final compound is obtained by coupling the chromen derivative with the thiadiazole intermediate using appropriate coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-({[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-1,2,3-thiadiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The chromen moiety can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the chromen and thiadiazole rings can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functionalities, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of base catalysts like triethylamine.
Major Products
Oxidation: Formation of quinones and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted amides and esters.
Scientific Research Applications
Methyl 5-({[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-1,2,3-thiadiazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its diverse biological activities.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of methyl 5-({[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-1,2,3-thiadiazole-4-carboxylate involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
DNA Intercalation: The chromen moiety can intercalate into DNA, disrupting its structure and function.
Reactive Oxygen Species (ROS) Generation: The compound can induce the production of ROS, leading to oxidative stress and cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-1,2,3-thiadiazole-4-carboxylate
- Ethyl 5-({[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-1,2,3-thiadiazole-4-carboxylate
Uniqueness
Methyl 5-({[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-1,2,3-thiadiazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its butyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.
This compound’s unique structure and properties make it a valuable subject of study in various fields of scientific research
Biological Activity
Methyl 5-({[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-1,2,3-thiadiazole-4-carboxylate is a complex organic compound that combines elements of chromen and thiadiazole structures. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections explore its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions integrating various chemical precursors. Key steps may include:
- Formation of the Chromen Moiety : The reaction of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate.
- Thiadiazole Formation : Utilization of hydrazine derivatives to introduce the thiadiazole ring.
- Acetylation : The acetylation process using acetic anhydride or acetyl chloride to form the acetyl amino group.
Antimicrobial Properties
Research indicates that compounds containing thiadiazole and chromen structures exhibit significant antimicrobial activity. In vitro studies have shown that derivatives similar to this compound possess inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Thiadiazole derivatives are recognized for their anticancer properties. Studies have reported that compounds with similar structural features demonstrate cytotoxic effects against cancer cell lines such as A431 (human epidermoid carcinoma) and Jurkat (human leukemia). For instance, a related compound exhibited an IC50 value of approximately 1.61 µg/mL against these cell lines .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Interaction : The chromen moiety may interact with specific enzymes involved in metabolic pathways, potentially inhibiting their function.
- Receptor Modulation : Binding to cellular receptors can lead to altered cellular signaling pathways.
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of similar thiadiazole compounds against Mycobacterium tuberculosis, revealing promising results with MIC values as low as 0.25 µg/mL for certain derivatives .
- Cytotoxicity Assessment : In a comparative study involving various thiadiazole derivatives, one compound was found to be equipotent against both A431 and Jurkat cells with IC50 values significantly lower than established chemotherapeutics like doxorubicin .
Research Findings Summary
Property | Finding |
---|---|
Antimicrobial Activity | Effective against E. coli, S. aureus |
Anticancer Activity | IC50 ~ 1.61 µg/mL against A431 & Jurkat |
Mechanism | Enzyme inhibition & receptor modulation |
Properties
Molecular Formula |
C19H19N3O6S |
---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
methyl 5-[[2-(4-butyl-2-oxochromen-7-yl)oxyacetyl]amino]thiadiazole-4-carboxylate |
InChI |
InChI=1S/C19H19N3O6S/c1-3-4-5-11-8-16(24)28-14-9-12(6-7-13(11)14)27-10-15(23)20-18-17(19(25)26-2)21-22-29-18/h6-9H,3-5,10H2,1-2H3,(H,20,23) |
InChI Key |
XAGRSFGYYHGZTF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=C(N=NS3)C(=O)OC |
Origin of Product |
United States |
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